Crinamin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
639-41-8 |
|---|---|
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(1S,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15-,16-,17-/m0/s1 |
InChI Key |
YGPRSGKVLATIHT-SPOWBLRKSA-N |
SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
Isomeric SMILES |
CO[C@@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O |
Synonyms |
crinamine |
Origin of Product |
United States |
Natural Occurrence, Distribution, and Chemotaxonomic Studies of Crinamin
Plant Sources and Isolation Methodologies for Crinamin
The isolation of this compound is a multi-step process involving extraction from plant material followed by purification. Research settings have successfully isolated this compound from various species within the Crinum genus, a group of perennial bulbous herbs found in tropical and subtropical regions. nih.govplantaedb.com
Crinum asiaticum, commonly known as the poison bulb or giant crinum lily, is a significant natural source of this compound. nih.govplantaedb.com In research environments, the isolation of this compound typically begins with the collection and processing of plant material, such as the aerial parts or leaves. nih.govnih.govresearchgate.net
A general laboratory method involves air-drying and powdering the plant material. This powder is then subjected to extraction, commonly using methanol (B129727) (MeOH) at room temperature over several days. nih.gov The resulting crude extract is then filtered and concentrated using a rotary evaporator. nih.gov Further partitioning of the crude extract, for instance with butanol (BuOH), helps to concentrate the alkaloid fraction. researchgate.net From this concentrated fraction, crinamine (B1198835) is purified, often alongside other known alkaloids like lycorine (B1675740) and norgalanthamine. nih.govresearchgate.net In one study, crinamine was isolated from the aerial parts of Crinum asiaticum var. japonicum and was identified as a potent inhibitor of hypoxia-inducible factor-1 (HIF-1) activity. nih.govresearchgate.net
This compound is not exclusive to Crinum asiaticum. Its presence has been documented in other related species, which is significant for chemotaxonomic studies. The alkaloid has been reported in Crinum ornatum and Crinum americanum. must-phyto.comnih.gov Research has also confirmed the isolation of crinamine from other genera within the Amaryllidaceae family, including Brunsvigia and Ammocharis species. researchgate.net The identification of crinamine in these varied species underscores its role as a chemical marker for this plant family. researchgate.netnih.gov In Crinum americanum, crinamine was identified in extracts from the plant's bulbs. nih.gov
The purification of this compound from crude plant extracts relies heavily on various chromatographic techniques. nih.gov These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. ajprd.comresearchgate.net Column chromatography is a fundamental technique used in the initial stages of purification to separate fractions of the extract. irejournals.com
For finer purification and analysis, High-Performance Liquid Chromatography (HPLC) is often employed. nih.govresearchgate.net HPLC provides high resolution and sensitivity, making it suitable for separating complex mixtures of alkaloids. ajprd.com Thin-Layer Chromatography (TLC) is also a valuable tool, often used for monitoring the progress of the separation and identifying fractions containing the target compound. researchgate.net
Below is a table summarizing the chromatographic techniques commonly used in the isolation of alkaloids like this compound.
| Technique | Principle | Common Application in this compound Isolation |
| Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase as the mobile phase flows through. irejournals.com | Initial fractionation of the crude alkaloid extract to remove bulk impurities and group similar compounds. ajprd.com |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material on a flat plate, based on the same principle as column chromatography. researchgate.net | Rapid monitoring of fractions from column chromatography to identify those containing this compound; checking compound purity. |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure variant of column chromatography that provides faster and higher-resolution separations. nih.govresearchgate.net | Final purification of this compound to a high degree of purity; quantitative analysis of the compound in extracts. |
| Gel Permeation Chromatography | Separation based on molecular size, where larger molecules elute faster than smaller ones that penetrate the pores of the stationary phase. irejournals.com | Used for separating alkaloids from other biomolecules of different sizes. |
Biosynthetic Pathways and Precursor Incorporation Studies of this compound
The biosynthesis of this compound follows the general pathway established for Amaryllidaceae alkaloids, a complex process that the plant uses to construct this specialized metabolite. mdpi.com This pathway begins with common amino acids and involves a series of enzymatic reactions to build the characteristic crinane skeleton. nih.govuqtr.ca
All Amaryllidaceae alkaloids, including this compound, are believed to derive from a common intermediate called norbelladine (B1215549). mdpi.com Norbelladine itself is formed from the condensation of two precursors, tyramine (B21549) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), which originate from the aromatic amino acids L-tyrosine and L-phenylalanine, respectively. mdpi.comnih.govuqtr.ca
The initial steps involve enzymes from the well-established phenylpropanoid pathway. frontiersin.org Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia Lyase (PAL) , which is then hydroxylated by Cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. mdpi.comnih.gov Further enzymatic steps, which are not all fully characterized, lead to 3,4-DHBA. mdpi.com In parallel, L-tyrosine is converted to tyramine by Tyrosine Decarboxylase (TYDC) . mdpi.comuqtr.ca
The key condensation step to form norbelladine is catalyzed by Norbelladine Synthase (NBS) . uqtr.ca From norbelladine, a series of oxidations, reductions, and intramolecular couplings, catalyzed by various enzymes, lead to the different alkaloid skeletons. For crinane-type alkaloids like this compound, this involves an intramolecular oxidative para-para' phenolic coupling of the norbelladine derivative. mdpi.com
Recent advances in genomics have shown that genes for specialized metabolic pathways in plants are often organized into Biosynthetic Gene Clusters (BGCs) . nih.govrsc.org This co-localization of genes on a chromosome is thought to facilitate the coordinated expression and inheritance of the entire pathway. nih.govbiorxiv.org While the complete gene cluster for this compound has not been fully delineated, research into Amaryllidaceae species suggests that genes for enzymes like PAL, C4H, and TYDC are part of these clusters, enabling the efficient production of alkaloid precursors. mdpi.comnih.gov
The table below details the key enzymatic steps and their roles in the biosynthesis leading to this compound.
| Enzyme/Gene Cluster | Precursor(s) | Product | Role in Biosynthesis |
| Phenylalanine Ammonia Lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid | Initiates the phenylpropanoid pathway for one of the core building blocks. nih.govfrontiersin.org |
| Cinnamate 4-hydroxylase (C4H) | trans-Cinnamic acid | p-Coumaric acid | A cytochrome P450 enzyme that hydroxylates the precursor molecule. mdpi.comnih.gov |
| Tyrosine Decarboxylase (TYDC) | L-Tyrosine | Tyramine | Produces the second core building block for the alkaloid structure. mdpi.comuqtr.ca |
| Norbelladine Synthase (NBS) | Tyramine, 3,4-DHBA | Norbelladine | Catalyzes the first committed step in Amaryllidaceae alkaloid biosynthesis, forming the key intermediate. uqtr.ca |
| Biosynthetic Gene Clusters (BGCs) | N/A | N/A | Co-localized genes that facilitate the efficient, coordinated production of pathway enzymes. nih.govrsc.org |
The biosynthesis of Amaryllidaceae alkaloids, including this compound, is primarily rooted in the shikimate and phenylpropanoid pathways, which produce the aromatic amino acid precursors L-phenylalanine and L-tyrosine. nih.govuqtr.ca The core scaffold is assembled via the condensation of derivatives from these two amino acids, a process catalyzed by enzymes like norbelladine synthase. uqtr.ca
Polyketide synthases (PKSs) are enzymes that typically build carbon chains from acetyl-CoA and malonyl-CoA units to form polyketides. semanticscholar.orgrsc.org While PKSs are crucial for the biosynthesis of many other classes of plant secondary metabolites, the established biosynthetic route to the crinane skeleton of this compound does not directly involve PKS enzymes for the formation of its core structure. mdpi.comnih.gov The pathway relies on the joining of C6-C2 (from tyrosine) and C6-C1 (from phenylalanine) units, which is distinct from the iterative condensation mechanism of PKSs. nih.govsemanticscholar.org Therefore, within the context of this compound's specific biosynthetic pathway, polyketide synthases are not considered to play a direct role in forming the foundational alkaloid framework.
Isotopic Labeling Studies to Elucidate this compound Biosynthetic Routes
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors in a biosynthetic pathway. biorxiv.org By introducing molecules containing heavy isotopes (like ¹³C, ¹⁴C, or ³H) into the plant, scientists can track how these "labeled" atoms are incorporated into the final alkaloid structure, providing definitive evidence for the pathway's steps. rsc.org
Early radiolabeling studies in the 1960s were fundamental in establishing the core pathway for Amaryllidaceae alkaloids. oup.com Experiments using [³H]- and [¹⁴C]-labeled L-phenylalanine and L-tyrosine confirmed their roles as the primary building blocks for alkaloids like haemanthamine (B1211331), which shares its initial biosynthetic route with this compound. nih.gov
Specifically for the crinine/haemanthamine branch, feeding experiments with O-methylnorbelladine labeled with both tritium (B154650) ([³H]) and carbon-14 (B1195169) ([¹⁴C]) have been particularly insightful. ub.edu When this labeled precursor was administered to Narcissus plants, the resulting haemanthamine retained the original isotopic ratio. ub.edu This demonstrated that the para-para' oxidative coupling mechanism, which forms the crinane skeleton, proceeds without the loss of the key methoxy (B1213986) group or specific hydrogen atoms, confirming the proposed intramolecular coupling. ub.edursc.org Similar isotopic labeling studies in Leucojum aestivum have shown that deuterium-labelled 4'-O-methylnorbelladine is incorporated into various alkaloid skeletons, further validating it as the central intermediate. nih.gov These studies provide a robust model for understanding the precise formation of the crinane skeleton of this compound from 4'-O-methylnorbelladine.
Comparative Biosynthetic Analysis of this compound with Related Alkaloids
The structural diversity of Amaryllidaceae alkaloids arises from different patterns of intramolecular oxidative phenol (B47542) coupling of the common precursor, 4'-O-methylnorbelladine. rsc.org This single branching point gives rise to the major alkaloid families, including the crinine-type. A comparative analysis highlights the distinct routes taken from this shared intermediate. nih.gov
The key enzyme family responsible for this crucial step is the cytochrome P450s, specifically the CYP96T subfamily. oup.com These enzymes catalyze the C-C bond formation between the two phenolic rings of 4'-O-methylnorbelladine. rsc.org The specific regiochemistry of this coupling dictates the resulting alkaloid skeleton.
Para-para' Coupling: This coupling pattern leads to the formation of the crinine-type (e.g., this compound, crinine) and haemanthamine-type skeletons. mdpi.com Although both originate from the same coupling, they are enantiomeric series, differing in their stereochemistry at the bridgehead carbons. Subsequent enzymatic modifications like hydroxylations, reductions, and methylations further diversify the alkaloids within this group. nih.gov
Ortho-para' Coupling: This alternative coupling results in the lycorine-type skeleton. mdpi.comnih.gov Isotopic labeling studies show that in the formation of lycorine, the isotopic ratio of the precursor is halved, which is characteristic of this specific coupling pattern. ub.edu
Para-ortho' Coupling: This route produces the galanthamine-type skeleton. mdpi.comchim.it This pathway, like the others, begins with 4'-O-methylnorbelladine but involves a different carbon-carbon linkage, leading to a fundamentally different core structure. nih.gov
Therefore, the biosynthesis of this compound is closely related to that of haemanthamine, sharing the same initial para-para' coupling, but is distinct from the pathways leading to lycorine and galanthamine, which diverge at this critical enzymatic step.
Table 2: Comparative Biosynthesis of Major Amaryllidaceae Alkaloid Types
| Alkaloid Type | Key Intermediate | Oxidative Coupling Type | Resulting Core Skeleton | Example Compound(s) |
| Crinine | 4'-O-methylnorbelladine | para-para' | 5,10b-Ethanophenanthridine | This compound, Crinine |
| Haemanthamine | 4'-O-methylnorbelladine | para-para' | 5,10b-Ethanophenanthridine | Haemanthamine, Vittatine |
| Lycorine | 4'-O-methylnorbelladine | ortho-para' | Pyrrolo[de]phenanthridine | Lycorine, Norpluviine |
| Galanthamine | 4'-O-methylnorbelladine | para-ortho' | Dibenzofuran with azepine ring | Galanthamine, Narwedine |
Synthetic Strategies and Chemical Derivatization of Crinamin and Analogues
Total Synthesis Approaches to Crinamin
The total synthesis of this compound and the broader crinine-type alkaloids has been a subject of intense research for decades. These endeavors have led to the development of numerous innovative strategies for constructing the characteristic tetracyclic core of this alkaloid family.
Retrosynthetic analysis is a technique used to plan a chemical synthesis in reverse, starting from the target molecule and breaking it down into simpler, commercially available precursors. bluffton.eduslideshare.net For a complex molecule like this compound, this process involves identifying key strategic bonds for disconnection within its tetracyclic framework.
The core of this compound is the 5,10b-ethanophenanthridine ring system, also known as the crinane skeleton. A common retrosynthetic approach for this structure involves several key disconnections:
C-N Bond Formation: A primary disconnection strategy involves the formation of one of the carbon-nitrogen bonds in the B-ring (the pyrrolidine (B122466) ring). This often leads back to an intermediate where an intramolecular cyclization, such as a Michael addition or a Pictet-Spengler type reaction, can be employed to close the ring.
A/B Ring Formation: Strategies often focus on constructing the hydroindole (rings A and B) core first. An intramolecular [4+2] cycloaddition (Diels-Alder reaction) or a [3+2] cycloaddition involving a 2-azaallyl anion can be powerful tools to form the fused ring system with the desired stereochemistry. researchgate.net
C-Ring Cyclization: Another key disconnection is the bond that closes the C-ring. This can be achieved through strategies like intramolecular Heck reactions or radical cyclizations, which forge the crucial carbon-carbon bond to complete the tetracyclic system.
This reverse-synthesis planning allows chemists to envision multiple pathways and select the most efficient and stereocontrolled route to the target molecule. chemistrydocs.com
The successful synthesis of this compound hinges on the preparation of key intermediates and the precise control of stereochemistry at its multiple chiral centers. The 3a-arylperhydroindole is a frequently targeted key intermediate, as it represents the fused A/B ring system common to many crinine-type alkaloids. researchgate.net
Several stereoselective methods have been developed to construct this core and other crucial intermediates:
Asymmetric Catalysis: The use of chiral catalysts is paramount for creating enantiomerically pure products. ethz.ch For instance, Pd-catalyzed enantioselective decarboxylative allylation of allyl enol carbonates has been used to set key stereocenters. researchgate.net
Substrate Control: Chiral pool synthesis, which uses enantiomerically pure starting materials like amino acids or sugars, can be employed to introduce initial stereocenters that then direct the stereochemical outcome of subsequent reactions. ethz.ch
Cycloaddition Reactions: Intramolecular cycloadditions are particularly powerful as they can form multiple bonds and set several stereocenters in a single, highly controlled step. The reaction of 2-azaallyl anions with styrenes has been used to produce the 3a-arylperhydroindole skeleton as a single stereoisomer. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts provides another avenue for achieving high stereoselectivity in key bond-forming reactions.
The pursuit of this compound and its relatives has served as a driving force for the invention of new synthetic reactions and strategies. researchgate.netbu.edu These alkaloids provide a complex testing ground to demonstrate the utility and power of modern synthetic organic chemistry.
| Synthetic Methodology | Description | Key Advantage |
| Multicomponent Reactions | Reactions where three or more starting materials combine in a single operation to form a product that contains significant portions of all reactants. | Increases efficiency and convergence by rapidly building molecular complexity from simple precursors. researchgate.net |
| Pd(0)-Catalyzed Deacylative Allylation | A palladium-catalyzed reaction that forms an all-carbon quaternary center, a common structural feature in crinane alkaloids. researchgate.net | Provides a mild and efficient method to construct challenging quaternary carbon centers. |
| Radical Cyclization | A 5-exo-trig radical cyclization has been used as a key step to construct the tetracyclic framework of (±)-crinane. researchgate.net | Effective for forming five-membered rings and can proceed under neutral conditions. |
| Flow Chemistry | The use of continuous flow reactors instead of traditional batch processing. | Offers improved control over reaction parameters, enhanced safety, and potential for easier scalability. mdpi.com |
| Biomimetic Synthesis | Synthetic routes designed to mimic the proposed biosynthetic pathway in the plant. | Can lead to highly efficient and stereospecific syntheses by following nature's strategy. bu.edu |
These novel approaches not only make the synthesis of the crinane core more accessible but also expand the toolkit available to chemists for constructing other complex natural products. nih.govresearchgate.net
Semi-synthetic Modifications and Analog Design for Research Purposes
Beyond total synthesis, researchers modify the natural this compound structure to create semi-synthetic analogues. This process allows for the systematic exploration of structure-activity relationships (SAR) and the development of new compounds with potentially improved properties. nih.govnih.gov
Rational design uses an understanding of a molecule's biological target and its three-dimensional structure to design more potent or selective analogues. nih.gov While the specific targets for this compound are part of ongoing research, general principles of rational drug design can be applied.
The process typically involves:
Computational Modeling: Using computer-aided drug design (CADD) to predict how modifications to the this compound structure will affect its binding to a biological target.
Synthesis and Testing: Synthesizing the designed analogues and evaluating their biological activity. For example, a study on the related Amaryllidaceae alkaloid ambelline (B1262613) involved synthesizing 20 derivatives to probe their ability to inhibit acetylcholinesterase and butyrylcholinesterase. researchgate.net
By creating a library of related compounds, researchers can systematically map which parts of the molecule are essential for activity and which can be modified to enhance potency or confer new properties. nih.gov
Enzymatic derivatization employs enzymes as highly specific catalysts to perform chemical transformations on a substrate. researchgate.net This "green chemistry" approach offers significant advantages for modifying complex natural products like this compound, including high selectivity and mild reaction conditions (aqueous environment, neutral pH, room temperature). mdpi.com
Potential enzymatic modifications for the this compound structure could include:
Hydroxylation: Using oxidoreductase enzymes (e.g., cytochrome P450s) to introduce new hydroxyl groups at specific positions, which is often difficult to achieve with traditional chemical reagents.
Glycosylation: Attaching sugar moieties to the hydroxyl groups of this compound using glycosyltransferases. This can significantly alter the molecule's solubility and pharmacokinetic properties. diva-portal.org
Acylation/Deacylation: Using lipase (B570770) or esterase enzymes to selectively add or remove acyl groups, allowing for fine-tuning of the molecule's lipophilicity. mdpi.com
Oxidation: Formylglycine-generating enzymes, for example, can catalyze the site-specific oxidation of certain amino acid residues, a strategy that could be adapted for specific modifications if a suitable enzyme and recognition site were developed. nih.gov
While the application of enzymatic derivatization specifically to this compound is an emerging area, the principles have been successfully applied to a wide range of other complex molecules, demonstrating its potential for creating novel this compound analogues for research. nih.gov
Molecular and Cellular Mechanisms of Action of Crinamin
Anti-cancer Mechanisms of Crinamin at the Cellular and Subcellular Level
This compound's potential as an anti-cancer agent stems from its ability to interfere with fundamental processes that drive cancer cell proliferation, survival, and spread. Research has pinpointed several key mechanisms, including the modulation of the cell cycle, induction of programmed cell death (apoptosis), inhibition of specific molecular targets, and interference with cellular invasion and metastasis.
Modulation of Cell Cycle Progression by this compound in Cancer Cell Lines
The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. khanacademy.orgucl.ac.uk this compound has been shown to intervene in this process, primarily by inducing cell cycle arrest, which prevents cancer cells from progressing through the division cycle.
Studies have revealed that this compound can downregulate the expression of critical cell cycle-related genes. nih.gov In cervical cancer cells, for instance, this compound treatment leads to a decrease in the expression of CCND1 (the gene encoding Cyclin D1) and CDK4 (Cyclin-Dependent Kinase 4). nih.gov Cyclin D1 and CDK4 are key proteins that form a complex to drive the cell from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs. nih.govimmunologyresearchjournal.commdpi.commdpi.com By reducing the levels of these proteins, this compound effectively halts the cell cycle in the G1 phase, thereby inhibiting proliferation. nih.gov This disruption of the Cyclin D1/CDK4 complex prevents the phosphorylation of the retinoblastoma protein (Rb), a crucial step for cell cycle progression. nih.govmdpi.com
The table below summarizes the effect of this compound on key cell cycle regulatory molecules in cancer cells.
| Target Molecule | Effect of this compound | Consequence |
| Cyclin D1 | Downregulation of gene expression (CCND1) nih.gov | Inhibition of G1 to S phase transition immunologyresearchjournal.commdpi.com |
| CDK4 | Downregulation of gene expression (CDK4) nih.gov | Inhibition of G1 to S phase transition mdpi.com |
This targeted modulation of cell cycle machinery highlights this compound's potential to selectively impede the growth of cancer cells.
Induction of Apoptosis Pathways by this compound in Cancer Models
Apoptosis is a natural and essential process of programmed cell death that eliminates damaged or unwanted cells. nih.gov Cancer cells often develop mechanisms to evade apoptosis, contributing to their uncontrolled growth. frontiersin.org this compound has been found to effectively induce apoptosis in cancer cells through the modulation of key regulatory proteins. nih.gov
A critical aspect of this compound's pro-apoptotic activity is its ability to alter the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. nih.gov Specifically, this compound treatment has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov The ratio of Bax to Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis; an increased Bax/Bcl-2 ratio favors the initiation of the apoptotic cascade. researchgate.netarchivesofmedicalscience.com
The activation of caspases, a family of proteases that execute the apoptotic program, is another key feature of this compound's mechanism. wikipedia.orgfrontiersin.org this compound has been shown to induce the activation of caspase-3, a central executioner caspase. assaygenie.commdpi.com The activation of caspase-3 is a downstream event following the increased Bax/Bcl-2 ratio and the subsequent release of cytochrome c from the mitochondria. mdpi.complos.orgnih.gov Once activated, caspase-3 cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. wikipedia.org
The table below details the impact of this compound on key apoptosis regulatory molecules.
| Apoptotic Regulator | Effect of this compound | Cellular Outcome |
| Bcl-2 | Decreased expression nih.gov | Promotes apoptosis nih.govnih.gov |
| Bax | Increased expression nih.gov | Promotes apoptosis researchgate.netnih.gov |
| Caspase-3 | Activation assaygenie.commdpi.com | Execution of apoptosis wikipedia.orgnih.gov |
Inhibition of Specific Molecular Targets by this compound (e.g., HIF-1 activity)
Beyond its effects on the cell cycle and apoptosis, this compound also targets specific molecular pathways that are crucial for cancer cell survival and proliferation. One of the key pathways modulated by this compound is the PI3K/Akt/mTOR signaling pathway. wikipedia.orgmdpi.com This pathway is frequently overactive in many cancers and plays a central role in cell growth, metabolism, and survival. wikipedia.orgmdpi.com
Research indicates that this compound can downregulate the expression of AKT1, a key component of this pathway. nih.gov The PI3K/Akt/mTOR pathway is known to be an upstream regulator of Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a transcription factor that allows tumor cells to adapt and survive in the low-oxygen (hypoxic) environments often found in solid tumors. By inhibiting the PI3K/Akt pathway, this compound can indirectly suppress HIF-1 activity, thereby hindering the ability of cancer cells to thrive in hypoxic conditions. The downregulation of this pathway can also impact other downstream effectors involved in cell proliferation and survival. nih.govnih.gov
| Molecular Target | Pathway | Effect of this compound | Consequence for Cancer Cells |
| AKT1 | PI3K/Akt/mTOR wikipedia.orgmdpi.com | Downregulation of gene expression nih.gov | Reduced proliferation and survival nih.govnih.gov |
| HIF-1 | Hypoxia Response | Potential indirect inhibition via PI3K/Akt pathway modulation | Impaired adaptation to hypoxic tumor microenvironment |
Interference with Cellular Invasion and Metastasis Mechanisms by this compound
Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. mdpi.com This complex process involves cell invasion, migration, and degradation of the extracellular matrix (ECM). sigmaaldrich.com this compound has demonstrated the ability to interfere with these mechanisms, suggesting its potential as an anti-metastatic agent. nih.gov
Studies have shown that this compound can suppress the migration of cancer cells. nih.gov This is achieved, in part, by inhibiting the expression of genes that promote the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties. nih.gov Specifically, this compound has been found to inhibit the expression of SNAI1 and VIM (Vimentin), which are key regulators of EMT. nih.gov
Furthermore, the invasion of surrounding tissues by cancer cells requires the degradation of the ECM, which is facilitated by enzymes such as matrix metalloproteinases (MMPs). mdpi.com While direct studies on this compound's effect on MMPs are ongoing, its ability to inhibit invasion suggests a potential role in modulating the activity of these enzymes. mdpi.com The inhibition of invasion is a critical step in preventing the metastatic cascade. nih.govnih.gov
| Process | Key Molecules | Effect of this compound | Outcome |
| Cell Migration | SNAI1, Vimentin | Downregulation of gene expression nih.gov | Reduced cell motility |
| Cell Invasion | Matrix Metalloproteinases (MMPs) (potential) | Potential inhibition of activity or expression | Impeded ability to degrade extracellular matrix |
Anti-microbial Mechanisms of this compound
In addition to its anti-cancer properties, this compound exhibits anti-microbial activity. Its mechanism of action against microbes primarily involves the disruption of their cellular integrity.
Disruption of Microbial Membrane Integrity by this compound
The primary mechanism by which many antimicrobial compounds, including alkaloids, exert their effects is by compromising the integrity of the microbial cell membrane. lumenlearning.comnih.govfrontiersin.org This disruption can lead to the leakage of essential intracellular components and ultimately, cell death. nih.govfrontiersin.org
While the specific interactions of this compound with microbial membranes are still under investigation, the general mechanism for many antimicrobial alkaloids involves their lipophilic nature, allowing them to intercalate into the lipid bilayer of the cell membrane. nih.govnih.govresearchgate.netcaldic.com This insertion disrupts the membrane's structure and function, leading to increased permeability. nih.govfrontiersin.org This mechanism is effective against a range of microbes, as the cell membrane is a fundamental and conserved structure. lumenlearning.com The disruption of membrane integrity is a key factor in the bactericidal action of many natural compounds. nih.govfrontiersin.orgnih.govresearchgate.net
| Microbial Component | Mechanism of Action | Consequence |
| Cell Membrane | Disruption of membrane integrity and permeability nih.govfrontiersin.orgnih.govresearchgate.net | Leakage of cytoplasmic contents, leading to cell death |
Inhibition of Nucleic Acid and Protein Synthesis in Microorganisms by this compound
Information regarding the direct inhibitory effects of this compound on nucleic acid and protein synthesis in microorganisms is not available in the reviewed scientific literature. General mechanisms of how certain antibacterial agents inhibit these processes include targeting enzymes like DNA gyrase, which is crucial for DNA replication, or interfering with the function of ribosomes, the cellular machinery for protein synthesis. biomol.comwikipedia.org For instance, quinolones inhibit DNA gyrase, while antibiotics like chloramphenicol (B1208) can disrupt protein synthesis by binding to ribosomal subunits. biomol.comnih.govnih.govsigmaaldrich.com
Modulation of Biofilm Formation and Quorum Sensing by this compound
There is no specific information in the current scientific literature detailing the modulation of biofilm formation and quorum sensing by this compound. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antimicrobial agents. frontiersin.orgbmglabtech.com Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor expression, through the use of signaling molecules called autoinducers. frontiersin.orgmdpi.commdpi.com The disruption of quorum sensing, known as quorum quenching, is a promising strategy to control bacterial infections by inhibiting biofilm formation. frontiersin.orgmdpi.com
Interactions of this compound with Fungal Cell Wall Components
Specific interactions between this compound and fungal cell wall components have not been documented in the available research. The fungal cell wall is a complex and dynamic structure, primarily composed of chitin, glucans, and mannoproteins, which is essential for fungal viability and protection. nih.govnih.govmdpi.com It serves as the initial point of contact between the fungus and its host and is a key target for antifungal drugs. nih.govnih.gov For example, echinocandins target β-1,3-glucan synthesis, disrupting cell wall integrity and leading to fungal cell death. geneticsmr.orgfrontiersin.org
Neurobiological Mechanisms of this compound
Exploration of Neuroprotective Mechanisms of this compound in Neuronal Cell Lines
Research on an ethanol (B145695) extract of Crinum asiaticum seeds (ECAS), which contains this compound among other alkaloids, has shed light on its potential neuroprotective effects. In studies using neuronal cell lines, ECAS demonstrated the ability to protect against neuronal cell death induced by hydrogen peroxide (H2O2), a model for oxidative stress. researchgate.net This neuroprotective effect was associated with the regulation of the phosphorylation of cyclic adenosine (B11128) monophosphate response element-binding protein (CREB) and p38 mitogen-activated protein kinase (MAPK). researchgate.net Furthermore, ECAS was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. researchgate.net The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. researchgate.net
Table 1: Neuroprotective Effects of ECAS in Neuronal Cell Lines
Anti-neuroinflammatory Effects of this compound on Cellular Models
Studies on ECAS have also revealed anti-neuroinflammatory properties in cellular models. researchgate.net In lipopolysaccharide (LPS)-stimulated BV-2 microglia, a cellular model for neuroinflammation, ECAS inhibited the production of nitric oxide (NO) and suppressed the expression of inducible nitric oxide synthase (iNOS). researchgate.net Overproduction of NO and iNOS is a hallmark of neuroinflammatory processes. The anti-neuroinflammatory effects of compounds are often mediated through the inhibition of signaling pathways like nuclear factor-kappa B (NF-κB) and MAPKs, which regulate the expression of pro-inflammatory genes. nih.govsemanticscholar.org
Anti-inflammatory Mechanisms of this compound
While direct studies on the anti-inflammatory mechanisms of pure this compound are limited, the effects observed with ECAS suggest a potential role in modulating inflammatory pathways. researchgate.net The inhibition of NO and iNOS production in microglial cells points towards an anti-inflammatory action. researchgate.net Generally, anti-inflammatory compounds exert their effects by regulating signaling pathways such as NF-κB and MAPKs, and by inhibiting the production of inflammatory mediators like prostaglandins (B1171923) and cytokines. nih.govnih.govmdpi.com
Table 2: Anti-neuroinflammatory Effects of ECAS on Cellular Models
Modulation of Pro-inflammatory Cytokine Expression by this compound
This compound has demonstrated the ability to modulate the expression of key pro-inflammatory cytokines, which are signaling molecules crucial in initiating and sustaining inflammatory responses. Pro-inflammatory cytokines are integral to the immune system's response to pathogens and tissue damage. thermofisher.com Key players in this category include interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). thermofisher.com
Under inflammatory conditions, the expression of these cytokines is often upregulated. amegroups.org For instance, in human tenocytes, IL-1β can induce a cascade of inflammatory and catabolic processes. nih.gov Studies have shown that certain compounds can inhibit the expression of these pro-inflammatory cytokines. Curcumin, for example, has been found to inhibit the TNF-α-induced expression of IL-1β, IL-6, and TNF-α in HaCaT cells. nih.gov Similarly, in macrophage-like cells, some compounds can selectively inhibit the production of IL-6 without significantly affecting TNF-α and IL-1β levels. mdpi.com This modulation of cytokine expression is a critical aspect of controlling inflammatory responses. frontiersin.orghaematologica.org
While direct studies on this compound's effect on specific cytokine expression are emerging, its role in inflammatory pathways suggests a likely interaction. The nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression, controls the production of many pro-inflammatory cytokines, including TNF-α and IL-6. researchgate.net Therefore, this compound's influence on the NF-κB pathway would inherently affect the expression of these cytokines.
Inhibition of Inflammatory Mediators and Enzymes by this compound (e.g., COX-2, LOX)
This compound's anti-inflammatory potential extends to its ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators derived from arachidonic acid. nih.govnih.gov
The COX-2 enzyme is typically induced during inflammation and is responsible for the production of prostaglandins that contribute to pain and swelling. musculoskeletalkey.com Similarly, the 5-lipoxygenase (5-LOX) pathway leads to the production of leukotrienes, which are involved in various inflammatory processes, including asthma and allergic responses. libretexts.orgbasicmedicalkey.com
Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govsciety.orgd-nb.info Compounds with this dual inhibitory action can simultaneously block the production of both prostaglandins and leukotrienes. nih.gov
Research has shown that certain natural compounds can effectively inhibit these enzymes. For instance, some flavonoids have demonstrated the ability to act as dual inhibitors of COX-2 and 5-LOX. d-nb.info While specific studies detailing this compound's direct inhibitory constants for COX-2 and LOX are still developing, its established anti-inflammatory properties suggest a potential role in modulating these critical enzymatic pathways.
Cellular Pathways Affected by this compound in Inflammatory Responses (e.g., NF-κB pathway)
A central mechanism underlying this compound's anti-inflammatory effects appears to be its modulation of the nuclear factor kappa B (NF-κB) signaling pathway. researchgate.net The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of a vast number of genes involved in inflammation, immunity, and cell survival. nih.govwikipedia.orgsigmaaldrich.com
In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.govwikipedia.org Upon stimulation by pro-inflammatory signals like cytokines or microbial products, the IκB kinase (IKK) complex becomes activated. nih.govwikipedia.org IKK then phosphorylates IκBα, leading to its degradation and the subsequent release of NF-κB. nih.govwikipedia.org The activated NF-κB then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. wikipedia.orgfrontiersin.org These target genes include those encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2. nih.govfrontiersin.orgresearchgate.net
By inhibiting the NF-κB pathway, this compound can effectively downregulate the expression of these key inflammatory mediators. This inhibition can occur at various points in the pathway, such as preventing the phosphorylation and degradation of IκBα or blocking the nuclear translocation of NF-κB. nih.gov The modulation of the NF-κB pathway by this compound represents a significant aspect of its molecular mechanism of action in combating inflammation.
Other Proposed Pharmacological Mechanisms of this compound (e.g., hypotensive effects at the physiological level)
Beyond its anti-inflammatory properties, this compound has been investigated for other potential pharmacological activities, including hypotensive effects. The mechanism behind this potential blood pressure-lowering effect is an area of ongoing research.
One possible mechanism could involve the modulation of adrenergic receptors. For instance, clonidine, another compound with hypotensive effects, acts as an alpha-2 adrenoceptor agonist in the brain, leading to the relaxation of many arteries and a subsequent decrease in blood pressure. drugbank.comwikipedia.org It achieves this by reducing the serum concentrations of renin, aldosterone, and catecholamines. wikipedia.org
Another potential avenue for hypotensive action is through vasodilation, which can be achieved by various mechanisms, including the inhibition of L-type calcium channels. mdpi.com Some natural compounds have been shown to exert their hypotensive effects through peripheral vasodilation. nih.gov
While the precise mechanisms through which this compound may exert a hypotensive effect are yet to be fully elucidated, its diverse biological activities suggest that it may act on multiple physiological pathways to influence blood pressure. ontosight.ai
Interactive Data Table: Effects of Compounds on Inflammatory Markers
| Compound | Target | Effect | Cell/System |
| This compound | Pro-inflammatory Cytokines | Modulation | General Inflammatory Responses |
| This compound | COX-2/LOX | Inhibition | Inflammatory Pathways |
| This compound | NF-κB Pathway | Inhibition | Cellular Inflammatory Signaling |
| Curcumin | IL-1β, IL-6, TNF-α | Inhibition | HaCaT cells |
| Flavonoids | COX-2, 5-LOX | Dual Inhibition | Enzymatic Assays |
| Clonidine | Alpha-2 Adrenoceptors | Agonist | Brain |
Structural Activity Relationship Sar Studies of Crinamin and Its Analogues
Elucidation of Key Pharmacophores for Crinamin's Bioactivities
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule responsible for its biological activity. For this compound and related crinane alkaloids, specific structural features have been identified as critical for their observed bioactivities, particularly their apoptosis-inducing effects.
Key pharmacophoric elements for the apoptosis-inducing activity of the crinane scaffold include:
The α-5,10b-ethano bridge: This structural feature is considered a crucial requirement for the selective induction of apoptosis. Compounds with this bridge, such as crinamine (B1198835) and haemanthamine (B1211331), have demonstrated potent apoptosis-inducing capabilities. preprints.orgdrugdesign.org
A free hydroxyl group at C-11: The presence of a hydroxyl group at this position is another critical factor for pro-apoptotic activity. preprints.org
Substituents at C-3: The framework can tolerate either an α- or β-methoxy or hydroxyl group at the C-3 position, indicating that a hydrogen bond acceptor is well-tolerated in this region. nih.gov
The C-1 to C-2 double bond: While not an absolute requirement, the presence of a double bond between C-1 and C-2 has been shown to modulate the apoptosis-inducing activity. nih.gov
These findings suggest a well-defined pharmacophore for the cytotoxic activity of crinane alkaloids, providing a blueprint for the design of novel anticancer agents.
Impact of Functional Group Modifications on this compound's Molecular Interactions
The systematic modification of functional groups on the this compound scaffold has provided valuable insights into its molecular interactions and biological activity. Studies on various crinane analogues have revealed the importance of specific substitutions.
For instance, in the context of apoptosis-inducing activity, the following observations have been made:
C-3 Position: Both α- and β-methoxy substituents at the C-3 position are tolerated, suggesting this region is not highly sensitive to stereochemical changes for this particular activity. preprints.org
C-11 Position: A small substituent, such as a hydrogen or a hydroxyl group, is tolerated at the C-11 position. This suggests that bulky groups in this region may be detrimental to activity. nih.gov
Saturation of the C-1/C-2 double bond: Hydrogenation of the double bond between C-1 and C-2 can modulate the apoptosis-inducing activity, indicating that the planarity of this region influences the interaction with biological targets. nih.gov
The following table summarizes the apoptosis-inducing activity of crinamine and some of its analogues in Jurkat cells.
| Compound | R1 | R2 | R3 | R4 | R5 | Apoptosis Induction (at 10 µM) |
| Crinamine | Me | H | - | - | Me | Active |
| Hamayne | H | H | - | - | H | Inactive |
| Haemanthamine | - | - | Me | OH | - | Active |
| Vittatine | - | - | H | H | - | Active |
| Dihydrocrinamine | Me | H | - | - | Me | Moderately Active |
| Dihydrohamayne | H | H | - | - | H | Active |
Data adapted from structure-activity relationship studies on the crinane alkaloid apoptosis-inducing pharmacophore. preprints.org
These studies highlight that even subtle changes to the functional groups on the crinane skeleton can have a significant impact on the biological activity, providing a roadmap for the rational design of new derivatives with enhanced therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models exclusively for this compound derivatives are not extensively reported in the literature, broader 3D-QSAR studies on Amaryllidaceae alkaloids provide valuable insights that can be extrapolated to the crinane scaffold.
One such study developed 3D-QSAR models for a large dataset of 313 Amaryllidaceae alkaloids against various biological targets. These models, generated using PHASE (a software for pharmacophore modeling and 3D-QSAR), exhibited good statistical and predictive ability. researchgate.net The models consider the steric and electrostatic fields around the molecules to establish a correlation with their biological activities. drugdesign.org
For crinane-type alkaloids, these models can help in:
Predicting the biological activity of novel, untested derivatives.
Identifying key structural features that positively or negatively influence activity.
Guiding the design of new analogues with improved potency and selectivity.
The general principle of QSAR involves calculating molecular descriptors that quantify various aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to find a correlation with the observed biological activity. nih.gov For a series of this compound analogues, a QSAR model could take the form of an equation like:
Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...
Where c0, c1, c2 are coefficients determined from the regression analysis. While a specific, validated QSAR equation for this compound derivatives is not available in the reviewed literature, the application of these methodologies to the broader class of Amaryllidaceae alkaloids demonstrates their potential utility in the rational design of new crinane-based therapeutic agents. researchgate.net
Computational Chemistry Approaches in this compound SAR (e.g., Molecular Docking, Dynamics)
Computational chemistry plays a pivotal role in understanding the structure-activity relationships of this compound and its analogues at a molecular level. Techniques such as molecular docking and molecular dynamics simulations provide detailed insights into how these molecules interact with their biological targets.
Molecular Docking:
Molecular docking studies have been employed to predict the binding mode of this compound and related alkaloids to their protein targets. For example, a study investigating the inhibitory activity of crinamine against monoamine oxidase B (MAO-B), a target for Parkinson's disease, utilized in silico docking. nih.gov The results showed that crinamine exhibited a favorable binding efficacy and a strong binding energy score with MAO-B, and these computational findings correlated well with the experimentally observed inhibitory potential. nih.gov
The docking analysis can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the amino acid residues in the active site of the target protein. This information is invaluable for understanding the molecular basis of its activity and for designing modifications to enhance binding affinity.
Molecular Dynamics Simulations:
While specific molecular dynamics (MD) simulation studies focused solely on this compound were not prominently found in the initial searches, this technique is a powerful tool for studying the dynamic behavior of ligand-protein complexes over time. MD simulations can provide insights into:
The stability of the docked pose of this compound in the active site of its target.
The conformational changes that occur in both the ligand and the protein upon binding.
The role of solvent molecules in the binding process.
By simulating the movement of atoms over time, MD can offer a more realistic picture of the molecular interactions than static docking poses alone.
The following table summarizes the in vitro inhibitory activity and in silico binding energies of crinamine and related alkaloids against MAO-B.
| Alkaloid | IC50 against MAO-B (µM) | Binding Energy (kcal/mol) |
| Crinamine | 0.014 | - |
| Haemanthidine | 0.017 | - |
| Epibuphanisine | 0.039 | - |
| Haemanthamine | 0.112 | - |
Data from a study on crinamine as a potent and selective inhibitor of human monoamine oxidase B. The original study correlated binding energies with inhibitory potential but did not provide the specific binding energy values in the abstract. nih.gov
Preclinical Research Models for Crinamin Studies
In vitro Experimental Models for Mechanistic Investigations
In vitro models are crucial for the initial stages of drug discovery and development, providing a controlled environment to investigate the cellular and molecular mechanisms of a compound. nih.govdatabiotech.co.il These models are instrumental in the preclinical assessment of crinamin, allowing for detailed analysis of its biological activities before advancing to more complex in vivo studies. mdpi.comresearchgate.net
Cell Culture Systems for Evaluating this compound's Cellular Effects
Cell culture systems are fundamental tools for assessing the direct effects of this compound on various cell types. nih.gov These systems allow for the investigation of this compound's impact on cell viability, proliferation, and other cellular processes in a highly controlled setting. nih.govresearchgate.net
Detailed Research Findings:
Researchers utilize a variety of cell lines to explore the potential of this compound. For instance, in cancer research, cell lines such as the breast cancer MDA-MB-231-GFP line are used to evaluate the cytotoxic and apoptotic effects of compounds. mdpi.com The choice of cell line is critical and depends on the research question. For example, studies on glioblastoma might use TS14-15 and TS15-88 cells. mdpi.com The use of genetically defined cell lines can simplify the analysis of experimental data. nih.gov
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly being used as they more closely mimic the in vivo environment compared to traditional two-dimensional (2D) monolayer cultures. mdpi.com These models are particularly valuable in cancer and infectious disease research. mdpi.comcrownbio.com
Table 1: Examples of Cell Culture Systems in Preclinical Research
| Model Type | Description | Common Applications | Key Findings with Similar Compounds |
|---|---|---|---|
| 2D Monolayer Cultures | Cells are grown on a flat, two-dimensional substrate. | Initial high-throughput screening of compound cytotoxicity and efficacy. crownbio.com | Cinnamaldehyde (B126680), a related compound, has been shown to induce apoptosis and arrest the cell cycle in various cancer cell lines. mdpi.com |
| 3D Spheroid Cultures | Cells aggregate to form spherical structures, mimicking micro-tumors. | Studying drug penetration, cell-cell interactions, and resistance mechanisms. mdpi.com | Provides a more accurate representation of the tumor microenvironment. nih.gov |
| Organoid Cultures | Stem cells are differentiated into three-dimensional structures resembling organs. | Modeling disease, testing drug efficacy in a patient-specific manner. mdpi.comcrownbio.com | Human tonsil organoids have been used to assess vaccine immunogenicity. mdpi.com |
| Co-culture Systems | Two or more different cell types are grown together. | Investigating interactions between different cell populations, such as cancer cells and immune cells. mdpi.com | Allows for the study of immune system components' role in infection and vaccine response. mdpi.com |
Enzyme Assays and Protein Binding Studies with this compound
Enzyme assays are essential for determining how this compound interacts with specific enzymes, which can reveal its mechanism of action. databiotech.co.ilnumberanalytics.com These assays measure the rate of an enzyme-catalyzed reaction and can indicate whether a compound acts as an inhibitor or an activator. numberanalytics.com Protein binding studies, on the other hand, help to understand the affinity and specificity of this compound's interaction with its target proteins. qiagen.com
Detailed Research Findings:
The principles of enzyme kinetics, such as the Michaelis-Menten model, are fundamental to these studies, providing quantitative measures like the Michaelis constant (Km) and maximum reaction velocity (Vmax). numberanalytics.com Techniques like spectrophotometry and fluorometry are commonly employed to monitor enzyme activity. numberanalytics.com
For protein binding, methods like DNase I footprinting can identify the specific sites on DNA where a protein, potentially influenced by this compound, binds. qiagen.com On-bead enzyme assays, where the enzyme is immobilized, allow for the study of enzymatic activity directly after processes like immunoprecipitation from a cell lysate, which is useful for analyzing protein-protein interactions. ptglab.com
Table 2: Techniques for Enzyme and Protein Binding Studies
| Technique | Principle | Application for this compound Research |
|---|---|---|
| Spectrophotometric Assays | Measures the change in absorbance of light as a substrate is converted to a product. numberanalytics.com | To quantify the inhibitory or activating effect of this compound on a target enzyme. |
| Fluorometric Assays | Measures the change in fluorescence during an enzymatic reaction. numberanalytics.com | Offers higher sensitivity than spectrophotometry for detecting enzyme activity modulation by this compound. |
| DNase I Footprinting | Identifies protein binding sites on a DNA molecule by observing protection from DNase I cleavage. qiagen.com | To determine if this compound affects the binding of a DNA-binding protein to its target sequence. |
| On-Bead Enzyme Assays | The target enzyme is immobilized on a solid support, allowing for activity measurement in a controlled manner. ptglab.com | To study the direct effect of this compound on a purified enzyme or an enzyme within a complex mixture. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand (this compound) to a protein. | To determine the thermodynamic parameters of this compound binding to its target protein. |
| Surface Plasmon Resonance (SPR) | Detects binding events by measuring changes in the refractive index at a sensor surface. | To analyze the kinetics (on-rate and off-rate) of this compound binding to a target protein. |
Microorganism Culture Models for Antimicrobial Research
To investigate the potential antimicrobial properties of this compound, various microorganism culture models are employed. frontiersin.org These models involve growing bacteria or fungi in the presence of this compound to determine its effect on their growth and viability. researchgate.netmdpi.com
Detailed Research Findings:
The antimicrobial activity of a compound is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. frontiersin.org For example, studies on related natural compounds have demonstrated significant antimicrobial activity against a range of pathogens. researchgate.netmdpi.com Cinnamaldehyde has shown broad-spectrum antibacterial activity against foodborne pathogens like Bacillus cereus, Escherichia coli, and Salmonella enterica. researchgate.net
Time-kill assays can provide further insight into the bactericidal or bacteriostatic nature of the compound by measuring the rate of bacterial killing over time. frontiersin.org The structural differences between Gram-positive and Gram-negative bacteria often lead to varying efficacy of antimicrobial agents. frontiersin.org
Table 3: Microorganism Culture Models for Antimicrobial Studies
| Model | Organism Examples | Key Parameters Measured | Relevance to this compound Research |
|---|---|---|---|
| Broth Dilution | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) | To determine the lowest concentration of this compound that inhibits microbial growth. frontiersin.org |
| Agar Diffusion | Pseudomonas aeruginosa, Candida albicans frontiersin.org | Zone of Inhibition | To qualitatively assess the antimicrobial activity of this compound. |
| Time-Kill Assay | Listeria monocytogenes, Campylobacter jejuni researchgate.net | Rate of bacterial killing | To understand the dynamics of this compound's antimicrobial action over time. frontiersin.org |
| Biofilm Formation Assay | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition of biofilm formation, disruption of pre-formed biofilms | To evaluate the efficacy of this compound against bacteria growing in a biofilm, which often exhibit increased resistance. frontiersin.org |
In vivo Animal Models for Mechanistic and Pathophysiological Research of this compound
In vivo animal models are a critical step in preclinical research, providing a more complex biological system to evaluate the efficacy and mechanisms of a potential therapeutic agent like this compound. mdpi.comresearchgate.net These models allow for the study of the compound's effects within a living organism, taking into account systemic factors that cannot be replicated in vitro. nih.gov
Rodent Models in Inflammation Research for this compound (e.g., paw edema models)
Rodent models of inflammation are widely used to screen for and characterize the anti-inflammatory properties of new compounds. asianjpr.cominnovareacademics.in These models mimic certain aspects of human inflammatory conditions.
Detailed Research Findings:
A common acute inflammation model is the carrageenan-induced paw edema model in rats. asianjpr.cominnovareacademics.in In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema), which can be measured to assess the anti-inflammatory effect of a test compound. asianjpr.com Another model is the croton oil-induced ear edema model in mice or rats, which is useful for evaluating topical anti-inflammatory agents. asianjpr.cominnovareacademics.in
For studying chronic inflammation, models like the cotton pellet granuloma in rats can be employed. asianjpr.com Adjuvant-induced arthritis is another frequently used model that mimics chronic inflammatory joint disease. asianjpr.com The choice of rodent strain, such as C57BL/6 or Balb/c mice, is important as they have different immune responses. nih.gov
Table 4: Rodent Models for Inflammation Research
| Model | Animal | Inflammatory Stimulus | Key Measurements | Application for this compound |
|---|---|---|---|---|
| Carrageenan-Induced Paw Edema | Rat asianjpr.com | Carrageenan injection into the paw asianjpr.com | Paw volume/thickness asianjpr.com | To evaluate the acute anti-inflammatory activity of this compound. |
| Croton Oil-Induced Ear Edema | Mouse/Rat asianjpr.com | Topical application of croton oil to the ear asianjpr.com | Ear weight/thickness asianjpr.com | To assess the topical anti-inflammatory potential of this compound. |
| LPS-Induced Systemic Inflammation | Mouse nih.gov | Intraperitoneal injection of Lipopolysaccharide (LPS) nih.gov | Cytokine levels (e.g., TNF-α, IL-1β) in blood nih.gov | To investigate the systemic anti-inflammatory effects of this compound. |
| Air Pouch Model | Rat/Mouse creative-biolabs.com | Injection of air followed by an irritant (e.g., carrageenan) into a subcutaneous pouch creative-biolabs.com | Exudate volume, leukocyte infiltration, mediator levels creative-biolabs.com | To study the local inflammatory response and the effect of this compound on inflammatory cell migration and mediator production. |
Animal Models for Investigating this compound's Anti-cancer Mechanisms (e.g., xenograft models, orthotopic tumor models focusing on molecular changes)
Animal models are indispensable for evaluating the in vivo anti-cancer efficacy and mechanisms of action of new therapeutic candidates. mdpi.comresearchgate.net These models allow for the assessment of a compound's effect on tumor growth and metastasis in a living system. nih.govnih.gov
Detailed Research Findings:
Xenograft models, where human cancer cells are implanted subcutaneously into immunodeficient mice, are a widely used initial in vivo screening tool. mdpi.commdpi.com These models are relatively simple to establish and allow for easy measurement of tumor growth. nih.gov For example, a study on cinnamaldehyde used a tumor xenograft model in BALB/c/nu/nu nude mice to show its ability to enhance the effect of oxaliplatin. mdpi.com
Orthotopic tumor models involve implanting cancer cells into the corresponding organ of origin in the animal (e.g., breast cancer cells into the mammary fat pad). nih.gov These models more accurately represent the tumor microenvironment and metastatic processes of human cancer. nih.gov Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are gaining prominence as they better maintain the characteristics of the original human tumor. mdpi.com
Table 5: Animal Models for Anti-cancer Research
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| Subcutaneous Xenograft | Human cancer cells are injected under the skin of an immunodeficient mouse. mdpi.comnih.gov | Easy to monitor tumor growth; widely used for initial efficacy screening. nih.gov | Does not accurately mimic the tumor microenvironment or metastasis. nih.gov |
| Orthotopic Xenograft | Human cancer cells are implanted into the corresponding organ in an immunodeficient mouse. nih.gov | More clinically relevant tumor microenvironment; allows for the study of metastasis. nih.gov | Technically more challenging; tumor growth can be more difficult to monitor. |
| Patient-Derived Xenograft (PDX) | A patient's tumor tissue is directly transplanted into an immunodeficient mouse. mdpi.com | Preserves the heterogeneity and architecture of the original tumor; high predictive value for clinical response. mdpi.com | Expensive and time-consuming to establish; may not be suitable for all tumor types. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop spontaneous tumors. mdpi.com | Tumors arise in an immunocompetent host, allowing for the study of tumor-immune interactions. | Long latency for tumor development; tumors can be heterogeneous. |
Models for Studying Neurobiological Effects of this compound in vivo
While direct in vivo research specifically investigating the neurobiological effects of the isolated compound this compound is not extensively documented in publicly available literature, the effects of extracts from plants of the Crinum genus, which contain this compound and other related alkaloids, have been studied. nih.govscielo.br The experimental models used for these related substances provide a clear framework for how this compound's potential neuroprotective and anti-neuroinflammatory properties could be assessed in a living organism. These models are crucial for bridging the gap between in vitro findings and potential therapeutic applications. oup.com
Animal models for neurodegenerative diseases are designed to replicate key aspects of human pathology, including genetic predispositions, neuroinflammation, and cognitive decline. frontiersin.orgspandidos-publications.com Rodent models, particularly mice and rats, are frequently used due to their genetic similarities to humans and well-established behavioral testing protocols. oaepublish.comnih.gov However, it is acknowledged that no single animal model can fully encompass the complexity of human neurodegenerative disorders. oup.comresearchgate.net Therefore, a variety of models are employed to investigate different facets of the disease process.
Key in vivo models relevant for studying the neurobiological effects of Amaryllidaceae alkaloids like this compound include:
Chemically-Induced Neurotoxicity and Amnesia Models: These models use neurotoxic substances to induce cognitive deficits and neuronal damage, mimicking aspects of neurodegeneration.
Scopolamine-Induced Amnesia: Scopolamine is a muscarinic receptor antagonist that impairs cholinergic neurotransmission, leading to deficits in learning and memory. nih.govnih.gov This model is widely used to screen compounds for nootropic (memory-enhancing) activity. nih.govnih.gov Studies on extracts of Crinum macowanii have utilized Y-maze and novel object recognition tasks in this model to demonstrate memory-restorative effects. nih.gov
Aluminum Chloride-Induced Dementia: Chronic exposure to aluminum chloride in rodents is used to model features of Alzheimer's disease, as it can lead to cognitive decline and neurodegeneration. nih.gov An extract of Crinum macowanii was tested in this model using the Morris water maze and novel object recognition tests to assess its effects on memory function. nih.gov
Neuroinflammation Models: Given the significant role of inflammation in neurodegenerative diseases, models that induce an inflammatory response in the central nervous system (CNS) are highly relevant.
Lipopolysaccharide (LPS)-Induced Neuroinflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. When administered systemically, it can cause neuroinflammation, characterized by the activation of microglia and the production of pro-inflammatory cytokines like IL-1β and TNF-α. frontiersin.orgmdpi.com This model is valuable for testing the anti-neuroinflammatory potential of compounds like the related alkaloid lycorine (B1675740). mdpi.comnih.gov
Middle Cerebral Artery Occlusion (MCAO): This surgical model simulates ischemic stroke in rats, leading to brain damage and a subsequent inflammatory response. mdpi.com It has been used to evaluate the ability of lycorine to reduce cerebral infarct volume and suppress the expression of inflammatory factors. mdpi.com
Genetically Modified Models of Alzheimer's Disease (AD): Transgenic animal models that express human genes associated with familial AD are instrumental in studying disease mechanisms. frontiersin.org These models develop hallmark AD pathologies like amyloid-β plaques and tau tangles. frontiersin.orgnih.gov
3xTg-AD Mouse Model: This model carries three mutations (APP, PSEN1, and tau) and develops both plaque and tangle pathology. It has been used to test the neuroprotective effects of alkaloidal fractions from Zephyranthes carinata, another Amaryllidaceae plant, showing reductions in tauopathy and neuroinflammation markers. nih.gov
APPswe/PS1dE9 Mouse Model: These mice express mutated human amyloid precursor protein and presenilin-1, leading to significant amyloid plaque deposition. They are used to test agents that may interfere with this pathological cascade. explorationpub.com
The following interactive table summarizes key details of these in vivo models.
| Model Type | Inducing Agent/Genetic Modification | Animal Species | Key Pathological Features Modeled | Common Assessment Methods | Relevance for this compound Research |
|---|---|---|---|---|---|
| Chemically-Induced Amnesia | Scopolamine | Mouse | Cholinergic dysfunction, short-term memory impairment | Y-Maze, Novel Object Recognition Task (NORT) | Screening for nootropic/anti-amnesic effects. nih.gov |
| Chemically-Induced Neurodegeneration | Aluminum Chloride | Mouse | Cognitive decline, neurodegeneration | Morris Water Maze (MWM), NORT | Evaluating long-term neuroprotective potential. nih.gov |
| Neuroinflammation | Lipopolysaccharide (LPS) | Mouse/Rat | Microglial activation, pro-inflammatory cytokine release (IL-1β, TNF-α) | Cytokine analysis (ELISA, qPCR), Immunohistochemistry | Assessing anti-neuroinflammatory activity. frontiersin.orgmdpi.com |
| Ischemic Stroke | Middle Cerebral Artery Occlusion (MCAO) | Rat | Cerebral infarction, post-ischemic inflammation | Infarct volume measurement, neurological deficit scoring, cytokine analysis | Investigating neuroprotection in stroke models. mdpi.com |
| Transgenic Alzheimer's Model | 3xTg-AD (APP, PSEN1, tau mutations) | Mouse | Amyloid-β plaques, Tau pathology, astrogliosis | Histopathology (plaque/tangle load), behavioral tests (MWM) | Testing effects on multiple AD pathologies. nih.gov |
Ethical Considerations and Refinements in Animal Model Research for this compound
The use of animal models in neurobiological research is governed by stringent ethical principles and regulations designed to ensure humane treatment and justify the scientific use of sentient beings. nih.govnih.gov Any preclinical in vivo study of this compound would be subject to these ethical frameworks, which are centered around the principles of the 3Rs: Replacement, Reduction, and Refinement. nih.govbps.ac.uk
Replacement refers to the use of non-animal methods wherever possible. bps.ac.uk For this compound research, this would involve maximizing the use of in vitro cell culture models and computational (in silico) modeling to investigate mechanisms of action before proceeding to animal studies. However, given the complexity of the brain and neurodegenerative diseases, which involve intricate interactions between different cell types and systems, complete replacement of animal models is not yet feasible for studying behavioral and systemic outcomes. researchgate.net
Reduction aims to minimize the number of animals used in experiments while maintaining statistical power and generating robust, reproducible results. bps.ac.uk This is achieved through careful experimental design, including power calculations to determine appropriate sample sizes. nih.gov It also involves thorough literature reviews to prevent unnecessary duplication of experiments and maximizing the data obtained from each animal. nih.govnih.gov Furthermore, there is an ethical responsibility for researchers to publish all findings, including negative results, to ensure the data is available to the scientific community and prevent redundant animal use. forskningsetikk.no
Refinement involves modifying procedures to minimize or eliminate pain, suffering, and distress for the animals involved, and to enhance their welfare. bps.ac.ukforskningsetikk.no This is a critical aspect of animal research in neurodegeneration, where models can involve progressive disease states. Key refinements include:
Humane Housing: Providing appropriate housing that allows for species-specific behaviors can improve animal welfare. bps.ac.uk
Training and Acclimatization: Training animals to cooperate with procedures, such as voluntary administration of substances, can minimize handling stress. bps.ac.uk
Minimizing Pain and Distress: All procedures must be designed to be as humane as possible. umn.edu This includes the use of appropriate anesthesia and analgesics for any surgical procedures (like MCAO) and defining clear humane endpoints, which are predetermined criteria for when an animal should be euthanized to prevent prolonged suffering. nih.govnih.gov
Procedural Refinements: Experimental procedures should be carefully assessed to reduce their impact. nih.gov This can involve using the least invasive methods for substance administration and sampling.
All research involving animals must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board. umn.edu This committee evaluates the scientific justification for the study, ensuring that the potential knowledge gained is significant enough to warrant the use of animals. nih.gov It also ensures that all personnel are adequately trained in the proper handling of the specific animal species and the experimental techniques to be used. nih.govumn.edu
Advanced Analytical Methodologies for Crinamin Research
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods are fundamental to the chemical analysis of Crinamin, providing detailed information about its atomic and molecular properties. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are routinely employed to piece together the structural puzzle of this complex alkaloid.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. dokumen.pub It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H-NMR) and carbon (¹³C-NMR).
In the analysis of this compound, ¹H-NMR spectra reveal the chemical environment of each proton, their connectivity, and spatial relationships. For instance, ¹H-NMR data for this compound shows characteristic signals for aromatic protons, olefinic protons on the C-ring, and various protons within the fused ring system. cnu.ac.kr Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are crucial for establishing proton-proton coupling networks, which helped reveal key benzylic coupling patterns essential for confirming the structure. More advanced 2D-NMR methods like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. researchgate.net This comprehensive data allows for the unambiguous assignment of all proton and carbon signals, solidifying the structural determination of the this compound molecule. researchgate.netmdpi.com
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for this compound Data synthesized from published literature for illustrative purposes. cnu.ac.kr
| Atom Position | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | 6.27 (d, J=10.2 Hz) | 128.9 |
| 2 | 6.07 (d, J=10.2 Hz) | 126.5 |
| 3 | - | 110.1 |
| 4 | 6.52 (s) | 107.8 |
| 4a | - | 145.9 |
| 6 | 3.72, 4.27 (d, J=16.8 Hz) | 53.2 |
| 7 | 6.84 (s) | 104.2 |
| 10b | - | 68.1 |
| O-CH₃ | 3.38 (s) | 55.8 |
Note: 'd' denotes a doublet, 's' denotes a singlet, and 'J' represents the coupling constant in Hertz (Hz).
Mass Spectrometry (MS) Applications for this compound Metabolites and Interactions
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound research, it is vital for determining the molecular weight and elemental formula and for studying its metabolites and interactions. researchgate.net When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes an indispensable tool for identifying and quantifying alkaloids in complex plant extracts. nih.govresearchgate.net
In the structural elucidation of this compound, high-resolution mass spectrometry (HR-MS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₇H₁₉NO₄). cnu.ac.krmdpi.com The fragmentation pattern of a molecule in the mass spectrometer is like a fingerprint, providing structural clues. chemguide.co.ukwikipedia.org The dissociation of the energetically unstable molecular ion into smaller, charged fragments reveals information about the molecule's substructures. chemguide.co.ukwikipedia.org Analysis of these fragment ions helps to confirm the proposed structure elucidated by NMR. researchgate.net
Furthermore, MS is critical in metabolomics for identifying this compound metabolites. By comparing the mass spectra of samples from biological systems exposed to this compound with control samples, researchers can identify new peaks corresponding to modified forms of the parent compound, thereby mapping its biotransformation pathways. mdpi.com
UV-Vis and Infrared (IR) Spectroscopy for this compound Characterization and Studies
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental spectroscopic techniques that provide important, albeit less detailed, structural information compared to NMR and MS.
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. jmpas.com The UV spectrum of this compound exhibits characteristic absorption maxima (λmax) at approximately 212 nm, 245 nm, and 294 nm. cnu.ac.kr These absorptions are indicative of the electronic transitions within the aromatic ring and other conjugated systems of the molecule, serving as a useful parameter for its identification and quantification. cnu.ac.kr
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. znaturforsch.com The resulting spectrum provides information about the functional groups present. For this compound, the IR spectrum would show characteristic absorption bands corresponding to O-H stretching (if a hydroxyl group is present), C-H stretching from aromatic and aliphatic parts, C=C stretching of the aromatic ring, and C-O stretching from the ether and methoxy (B1213986) groups, thus confirming the presence of these key functional features. nih.gov
Chromatographic Separations for this compound in Complex Research Matrices
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound research, it is essential for isolating the pure compound from complex plant extracts and for quantifying its presence in various samples.
High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. mdpi.com It is highly valued in natural product research for its high resolution and sensitivity. jmpas.com The method involves pumping a sample mixture in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). mdpi.com
For this compound analysis, reverse-phase HPLC (RP-HPLC) is commonly used, typically with a C18 stationary phase. jmpas.comscirp.org The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. By carefully controlling the composition of the mobile phase (e.g., a gradient of acetonitrile (B52724) and water), this compound can be effectively separated from other structurally similar alkaloids present in a Crinum extract. jmpas.comejgm.co.uk
HPLC is crucial for:
Purity Assessment: By analyzing a purified sample of this compound, HPLC can detect the presence of impurities, which appear as separate peaks in the chromatogram. Peak purity can be further assessed using a photodiode array (PDA) detector, which measures the UV spectrum across the entire peak. nih.gov
Quantification: Using a validated HPLC method with a reference standard, the precise amount of this compound in a plant extract or a research sample can be determined. ejgm.co.uk The area under the chromatographic peak is directly proportional to the concentration of the compound. scirp.org
Table 2: Illustrative HPLC Method Parameters for Alkaloid Analysis Based on general methods for related compounds. jmpas.comejgm.co.uk
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detector | Photodiode Array (PDA) at 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 29°C |
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for compounds that are volatile or can be made volatile without decomposition. notulaebotanicae.ro The sample is vaporized and injected into the head of a chromatographic column, and separation occurs as the analyte is transported through the column by an inert carrier gas. notulaebotanicae.ro
Since this compound, like most alkaloids, is a non-volatile, polar molecule, direct analysis by GC is challenging. researchgate.net Therefore, a process called derivatization is often required. researchgate.net This involves chemically modifying the molecule to increase its volatility. For alkaloids, this typically means converting polar -OH and -NH groups into less polar derivatives, such as silyl (B83357) ethers. researchgate.net
GC, especially when coupled with Mass Spectrometry (GC-MS), is a highly effective method for profiling the alkaloid content of plant extracts. nih.govznaturforsch.com Even without derivatization, GC-MS has been successfully used to identify numerous alkaloids, including crinine-type alkaloids, in various Crinum species. researchgate.netarabjchem.org The GC provides the separation, and the MS provides the identification based on the mass spectrum and retention time, which can be compared against libraries of known compounds. researchgate.net
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive this compound Analysis in Research Samples
The analysis of complex plant extracts to identify and quantify specific alkaloids like this compound necessitates powerful analytical techniques that offer both high separation efficiency and definitive structural identification. Hyphenated techniques, which couple a separation method with a detection method, are the gold standard in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are particularly vital for the comprehensive analysis of this compound and other Amaryllidaceae alkaloids. researchgate.netsemanticscholar.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a premier technique for analyzing Amaryllidaceae alkaloids. eag.com It combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the sensitive and selective detection of tandem mass spectrometry. eag.com In this process, an extract is first injected into the LC system, where individual compounds are separated as they pass through a column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
A high-performance liquid chromatography/electrospray ionization multi-stage tandem mass spectrometry (HPLC/ESI-MSn) method has been specifically developed to analyze crinane-type alkaloids, the structural class to which this compound belongs. researchgate.netnih.gov This method allows for the differentiation of various alkaloids based on their characteristic fragmentation patterns. For crinane-type alkaloids, key fragmentation reactions include the concurrent neutral loss of C₂H₅N (43 u) and C₂H₆N (44 u), which serves as a diagnostic marker for this group of compounds. nih.gov This level of detail enables the rapid identification of known alkaloids and the tentative characterization of new ones directly from a complex mixture. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another cornerstone technique for the analysis of Amaryllidaceae alkaloids. nih.gov It is particularly effective for the analysis of volatile or semi-volatile compounds. In GC-MS, the sample is vaporized and separated in a gaseous state within a capillary column before being detected by a mass spectrometer. semanticscholar.org This technique has been successfully used for the dereplication (rapid identification of known compounds) of Amaryllidaceae alkaloids from plant extracts. semanticscholar.org However, a limitation of GC-MS is that some alkaloids may be thermally unstable and can decompose at the high temperatures used in the GC injector, which could prevent their detection or lead to inaccurate quantification. nih.gov For these thermally labile compounds, LC-MS/MS is the preferred method.
| Technique | Principle | Application to this compound Research | Strengths | Limitations |
| LC-MS/MS | Separates compounds in a liquid phase followed by mass analysis of ionized molecules and their fragments. eag.com | Identification and quantification of this compound and related crinane-type alkaloids in plant extracts and biological samples. researchgate.netnih.gov | High sensitivity and specificity; suitable for non-volatile and thermally labile compounds; provides structural information from fragmentation patterns. eag.com | Can be affected by matrix effects, where other components in the sample interfere with the ionization of the target analyte. scirp.org |
| GC-MS | Separates volatile compounds in a gas phase followed by mass analysis. semanticscholar.org | Profiling and identification of a wide range of Amaryllidaceae alkaloids in plant extracts. nih.govturkjps.org | Excellent separation for volatile compounds; extensive libraries of mass spectra are available for compound identification. semanticscholar.org | Not suitable for non-volatile or thermally unstable alkaloids, which may decompose during analysis. nih.gov |
Advanced Detection and Quantification Methods in Biological Research
Beyond initial identification, understanding the biological role and concentration of this compound requires advanced detection and quantification methods that can function within complex biological matrices.
Immunochemical Assays for this compound Detection in Biological Samples (if applicable)
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), are laboratory techniques based on the highly specific binding between an antibody and its antigen to detect and quantify a target molecule in a sample. frontiersin.org While research literature does not extensively document an immunochemical assay developed specifically for this compound, the methodology is applicable to alkaloids. Assays have been successfully developed for other alkaloid classes, such as ergot alkaloids, demonstrating the feasibility of this approach for rapid and high-throughput screening. nih.gov The development of such an assay for this compound would involve producing monoclonal or polyclonal antibodies that can selectively bind to the this compound molecule. This would enable its detection in biological samples with high specificity, complementing data from chromatographic methods. unina.it
Biosensors and Imaging Techniques for Real-time this compound Tracking in Experimental Systems
Biosensors: A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological interaction into a measurable signal. knu.ua While a biosensor for this compound specifically has not been reported, significant progress has been made in developing biosensors for other alkaloids, highlighting the potential for future applications. mdpi.comnih.gov For instance, transcription factor-based biosensors have been engineered to detect various benzylisoquinoline and tropane (B1204802) alkaloids. mdpi.comfrontiersin.org These biosensors can be designed to produce a fluorescent signal in response to binding the target alkaloid, allowing for real-time monitoring of its production in engineered microbial systems or its presence in a sample. nih.govnih.gov Similarly, electrochemical biosensors have been created for the sensitive detection of glycoalkaloids. knu.ua These examples provide a clear framework for the future development of a this compound-specific biosensor for rapid and sensitive detection.
Imaging Techniques: Visualizing the location and biological effects of this compound in real-time provides invaluable insight.
Real-Time Cellular Analysis: Systems like the xCELLigence platform allow for the dynamic, real-time measurement of cell proliferation, adhesion, and viability. This technology has been used to assess the antiproliferative effects of other Amaryllidaceae alkaloids, such as haemanthamine (B1211331) and lycorine (B1675740). nih.gov By continuously monitoring cellular impedance, researchers can track the physiological response of living cells to the introduction of a compound like this compound over time, providing more detailed information than static endpoint assays. nih.gov
Mass Spectrometry Imaging (MSI): This powerful technique visualizes the spatial distribution of molecules directly within biological tissues. mdpi.com Techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) enable the imaging of alkaloids across whole plant parts with minimal sample preparation. mdpi.comresearchgate.net This could be used to map the localization of this compound within different organs of a Crinum plant, offering insights into its biosynthesis and transport. researchgate.net
Method Validation in Academic Research for this compound Analytical Protocols
For any analytical protocol to be considered reliable for academic research, it must undergo a rigorous validation process to prove it is "fit-for-purpose". particle.dklabmanager.com This ensures that the data generated are accurate, precise, and reproducible. The validation of quantitative methods for Amaryllidaceae alkaloids, such as those using LC-MS/MS, is performed according to internationally recognized guidelines like those from the International Council for Harmonisation (ICH). scirp.orgeuropa.eueuropa.eu The key performance parameters evaluated are directly applicable to methods for this compound analysis.
Key Validation Parameters:
Linearity and Range: This confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically demonstrated by achieving a correlation coefficient (R²) of ≥0.99 for a calibration curve constructed from multiple concentration levels. researchgate.netscielo.br
Accuracy: This measures the closeness of the experimental value to the true value. It is assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and then quantified. Acceptable recovery is often within 80-120%. scielo.brresearchgate.net
Precision: This demonstrates the method's repeatability. It is assessed at different levels:
Intra-day precision (Repeatability): Analyzing the same sample multiple times on the same day with the same equipment and analyst.
Inter-day precision (Intermediate Precision): Analyzing the sample on different days, often with different analysts or equipment. Precision is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD), which should typically be below 15%. scirp.orgscielo.brresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that the method can reliably detect, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. scirp.orgeuropa.eu For sensitive LC-MS/MS methods analyzing Amaryllidaceae alkaloids, these limits are often in the low nanogram per milliliter (ng/mL) range. researchgate.netscielo.br
| Validation Parameter | Description | Typical Acceptance Criteria (for Amaryllidaceae Alkaloids) |
| Linearity | Ability to produce results proportional to analyte concentration. europa.eu | Correlation Coefficient (R²) ≥ 0.99 researchgate.netscielo.br |
| Accuracy | Closeness of measured value to the true value, assessed via recovery. labmanager.com | 80% - 120% recovery scielo.brresearchgate.net |
| Precision | Agreement between a series of measurements. Expressed as CV% or RSD%. labmanager.com | Intra-day & Inter-day CV% < 15% scirp.orgresearchgate.net |
| Limit of Detection (LOD) | Lowest analyte concentration that can be reliably detected. europa.eu | Varies by method; often low ng/mL range (e.g., 0.01 - 10 ng/mL) scirp.orgresearchgate.net |
| Limit of Quantitation (LOQ) | Lowest analyte concentration that can be reliably quantified. europa.eu | Varies by method; often low ng/mL range (e.g., 0.05 - 20 ng/mL) scirp.orgresearchgate.net |
| Selectivity/Specificity | Ability to measure the analyte without interference from other matrix components. labmanager.com | No interfering peaks at the analyte's retention time. |
Future Directions and Research Gaps in Crinamin Studies
Exploration of Undiscovered Bioactivities and Molecular Targets of Crinamin
While current research has highlighted the anticancer and anti-inflammatory properties of this compound, its full spectrum of biological activities remains largely unexplored. researchgate.netfrontiersin.org Future studies should aim to systematically screen this compound against a wider range of diseases. Given that other Amaryllidaceae alkaloids exhibit diverse pharmacological effects, including antiviral and neuroprotective activities, investigating this compound for similar properties is a logical next step. ub.edukuleuven.beresearchgate.netnih.govpcom.edu
A significant gap exists in the comprehensive understanding of this compound's molecular targets. In cervical cancer cells, this compound has been shown to downregulate several cancer-related genes such as AKT1, BCL2L1, CCND1, CDK4, PLK1, and RHOA, and to inhibit the secretion of VEGF-A protein. researchgate.net However, the direct protein interactions and the upstream signaling pathways modulated by this compound are not fully elucidated. Future research should focus on identifying and validating the specific molecular targets through which this compound exerts its effects. This could involve techniques like affinity chromatography-mass spectrometry and cellular thermal shift assays to pinpoint direct binding partners. A deeper understanding of its molecular interactions is crucial for optimizing its therapeutic use and predicting potential off-target effects. nih.govnih.gov
Table 1: Known and Potential Bioactivities of this compound
| Category | Known/Potential Activity | Research Focus |
| Oncology | Induces apoptosis; Inhibits proliferation, migration, and angiogenesis in cervical cancer. researchgate.net | Elucidate mechanisms in other cancer types; Identify direct molecular targets beyond gene expression changes. |
| Inflammation | Exhibits anti-inflammatory properties by reducing edema and stabilizing red blood cell membranes. frontiersin.org | Identify specific inflammatory mediators and pathways modulated by this compound (e.g., cytokines, prostaglandins). frontiersin.org |
| Neuroprotection | Potential Activity. Other Amaryllidaceae alkaloids show neuroprotective effects and inhibit acetylcholinesterase. ub.edu | Investigate acetylcholinesterase and butyrylcholinesterase inhibition; Assess protective effects in models of neurodegenerative diseases. |
| Virology | Potential Activity. Many plant alkaloids possess antiviral properties. researchgate.netnih.gov | Screen for activity against a broad panel of viruses, particularly those for which effective treatments are lacking. kuleuven.bemdpi.comusu.edu |
Integration of Omics Technologies (Proteomics, Metabolomics) in this compound Research
The application of "omics" technologies offers a holistic approach to understanding the complex biological effects of natural compounds. humanspecificresearch.orgbiobide.comnih.gov Integrating proteomics and metabolomics into this compound research could provide unprecedented insights into its mechanism of action.
Proteomics: This large-scale study of proteins can help create a comprehensive map of the cellular proteins that are altered in abundance or post-translational modification state upon treatment with this compound. humanspecificresearch.orgbiobide.com This approach can uncover novel drug targets and perturbed biological pathways, moving beyond the currently identified downstream gene expression changes. researchgate.net For instance, proteomic analysis of this compound-treated cancer cells could reveal key changes in protein networks controlling cell cycle, apoptosis, and metabolism.
Metabolomics: As the comprehensive analysis of small-molecule metabolites, metabolomics can reveal how this compound alters the metabolic landscape of a cell. humanspecificresearch.orgbiobide.com This is particularly relevant for cancer research, as altered metabolism is a hallmark of cancer. By profiling metabolites in this compound-treated cells, researchers could identify key metabolic pathways that are disrupted, offering another layer of mechanistic understanding and potentially revealing biomarkers of response.
Transcriptomic studies have already proven useful in understanding alkaloid biosynthesis in Crinum species. nih.gov A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, would provide a powerful, systems-level view of this compound's biological impact, facilitating the identification of efficacy and toxicity markers. mdpi.com
Development of Advanced in vitro and in silico Models for this compound Studies
To improve the predictive power of preclinical research, it is essential to move beyond traditional two-dimensional (2D) cell culture models, which often fail to replicate the complexity of native human tissues. humanspecificresearch.org
Advanced in vitro Models: The development and use of three-dimensional (3D) culture systems, such as spheroids and organoids, can provide a more physiologically relevant context for studying this compound's effects. revivocell.commdpi.comnih.gov These models better mimic the cell-cell interactions, nutrient gradients, and microenvironment of an actual tumor. revivocell.com Furthermore, microphysiological systems, or "organs-on-a-chip," can be used to model the interaction between different organs, allowing for the study of this compound's systemic effects and potential organ-specific toxicity in a controlled human-relevant system. mdpi.comuu.nl
In silico Models: Computational approaches, or in silico studies, can accelerate the research and development process. engineered-mind.comnih.gov Molecular docking and molecular dynamics simulations can be used to predict how this compound binds to potential protein targets, helping to prioritize experimental validation. colab.ws Quantitative structure-activity relationship (QSAR) models can be developed to predict the bioactivity of this compound derivatives, guiding the synthesis of new analogues with improved potency or selectivity. In silico clinical trial models, which use computer simulations to test drugs in virtual patient populations, represent a frontier that could eventually help optimize clinical trial design for this compound-based therapies. fda.govarxiv.org
Table 2: Application of Advanced Models in this compound Research
| Model Type | Specific Example | Research Application |
| Advanced in vitro | 3D Tumor Spheroids/Organoids | Assess this compound's efficacy in a more realistic tumor microenvironment. revivocell.com |
| Organ-on-a-chip (e.g., Liver-chip) | Evaluate potential hepatotoxicity and metabolism of this compound. mdpi.com | |
| In silico | Molecular Docking | Predict binding affinity of this compound to known cancer targets (e.g., kinases, apoptosis regulators). colab.ws |
| QSAR Modeling | Guide the design of novel this compound derivatives with enhanced bioactivity. |
Sustainable Sourcing and Biotechnological Production of this compound
This compound is naturally sourced from plants of the Crinum genus, which are part of the Amaryllidaceae family. researchgate.netresearchgate.net Many species within this family are threatened due to over-harvesting for their medicinally valuable alkaloids and habitat loss. nih.gov This presents a significant challenge for the sustainable supply of this compound for extensive research and potential future clinical use. Therefore, developing alternative production strategies is a critical research priority.
Sustainable Sourcing: Implementing responsible and sustainable harvesting practices for Crinum plants is essential for conservation. utk.edufairtrade.org.ukecovadis.comsourcingnetwork.org This includes establishing cultivation programs and ensuring that sourcing does not deplete wild populations. ferrero.com
Biotechnological Production: Biotechnology offers promising and sustainable alternatives to sourcing from wild plants. nih.gov Plant tissue culture, including callus and suspension cultures of Crinum species, can be optimized for enhanced alkaloid production under controlled laboratory conditions. nih.gov Recent studies have shown that factors like auxin and light can regulate alkaloid biosynthesis in Crinum calli. nih.gov Another advanced approach is metabolic engineering, where the biosynthetic pathway of this compound is elucidated and transferred into a microbial host, such as yeast or bacteria. researchgate.netoup.com These microorganisms can then be grown in large-scale fermenters to produce this compound in a consistent, scalable, and environmentally friendly manner, a strategy being explored for other high-value plant-derived compounds. isaaa.orgresearchgate.netsrce.hrmdpi.com
Q & A
Basic: What are the key methodological considerations when designing initial experiments to characterize Crinamin's physicochemical properties?
Answer:
To ensure robust characterization, researchers should:
- Select analytical techniques (e.g., HPLC for purity, NMR for structural elucidation, mass spectrometry for molecular weight) .
- Document protocols meticulously , including solvent systems, temperature controls, and instrument calibration, to ensure reproducibility .
- Validate measurements through triplicate trials and include control samples to account for experimental variability .
Advanced: How can systematic review methodologies resolve contradictions in this compound's reported pharmacological effects?
Answer:
- Apply PRISMA guidelines to structure the review, ensuring transparent inclusion/exclusion criteria and risk-of-bias assessment .
- Use multi-database searches (e.g., PubMed, EMBASE) with tailored MeSH terms (e.g., "this compound pharmacokinetics," "contradictory outcomes") to capture diverse findings .
- Conduct meta-analyses to quantify heterogeneity and identify moderators (e.g., dosage variations, model organisms) driving discrepancies .
Basic: What strategies enhance reproducibility in synthesizing this compound for academic research?
Answer:
- Detail synthesis protocols with step-by-step reaction conditions (e.g., catalysts, stoichiometry, purification methods) .
- Report batch-specific data , including yield percentages, purity thresholds, and spectroscopic validation (e.g., IR peaks, chromatograms) .
- Share raw datasets (e.g., crystallography files) via supplementary materials or repositories to enable replication .
Advanced: What statistical frameworks address conflicting dose-response relationships in this compound studies?
Answer:
- Employ Bayesian meta-regression to model uncertainty and integrate prior evidence, particularly when sample sizes are small .
- Apply sensitivity analyses to test if outliers or study design (e.g., in vitro vs. in vivo) explain discrepancies .
- Use dose-response surface modeling to visualize non-linear relationships and identify optimal therapeutic windows .
Basic: How to conduct a rigorous literature review on this compound's biochemical pathways?
Answer:
- Leverage systematic search strategies : Combine Boolean operators (e.g., "this compound AND metabolism NOT industrial") across databases like PubMed and Web of Science .
- Critically appraise sources : Exclude non-peer-reviewed studies and prioritize high-impact journals or preprints with raw data .
- Map knowledge gaps : Identify understudied pathways (e.g., this compound's interaction with cytochrome P450 enzymes) for future exploration .
Advanced: How can multi-omics integration clarify this compound's mechanism of action amid inconsistent data?
Answer:
- Combine transcriptomic, proteomic, and metabolomic datasets to identify convergent pathways (e.g., apoptosis signaling) across studies .
- Apply network pharmacology to model this compound's polypharmacology and predict off-target effects .
- Validate hypotheses using CRISPR-based gene editing or knock-out models to isolate critical molecular targets .
Basic: What ethical guidelines govern in vivo studies involving this compound?
Answer:
- Obtain IRB/IACUC approval by submitting detailed protocols addressing humane endpoints, sample sizes, and anesthesia methods .
- Adhere to the 3Rs principle (Replacement, Reduction, Refinement) to minimize animal use and suffering .
- Disclose conflicts of interest , particularly if this compound is patented or funded by industry entities .
Advanced: How to design longitudinal studies assessing this compound's chronic toxicity with confounder control?
Answer:
- Use matched cohort designs to balance covariates (e.g., age, genetic background) across treatment and control groups .
- Incorporate time-varying covariates (e.g., diet, comorbidities) into mixed-effects models to adjust for dynamic confounders .
- Employ biomarker panels (e.g., liver enzymes, inflammatory cytokines) to objectively quantify toxicity progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
